molecular formula C24H16N8O12S2 B12767619 Benzenesulfonic acid, 2-((2,4-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulfophenyl)azo)phenyl)azo)-5-nitro- CAS No. 72139-03-8

Benzenesulfonic acid, 2-((2,4-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulfophenyl)azo)phenyl)azo)-5-nitro-

Cat. No.: B12767619
CAS No.: 72139-03-8
M. Wt: 672.6 g/mol
InChI Key: JDRCEDCYPFHGEO-PQYOPJBZSA-N
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Description

Benzenesulfonic acid, 2-((2,4-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulfophenyl)azo)phenyl)azo)-5-nitro- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its multiple azo linkages and nitro groups, which contribute to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate azo compounds. The general synthetic route includes:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form an azo compound.

    Further Azo Coupling: The resulting azo compound undergoes additional coupling reactions with other aromatic compounds to introduce more azo linkages and functional groups such as nitro and sulfonic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used include aromatic amines, nitrous acid, and various coupling agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: The azo groups can be reduced to amines under certain conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.

    Analytical Chemistry: Employed as a reagent in colorimetric analysis.

Biology

    Biological Staining: Used in histology and microbiology for staining tissues and cells.

Medicine

    Pharmaceuticals: Potential use in drug development for its unique chemical properties.

Industry

    Textile Industry: Widely used as a dye for fabrics.

    Paper Industry: Used in the coloring of paper products.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo linkages can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological molecules. The nitro and sulfonic acid groups also contribute to its reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar applications.

    Congo Red: A bis-azo dye used in histology.

    Sudan III: A lipid-soluble azo dye used for staining.

Uniqueness

This compound is unique due to its multiple azo linkages and the presence of both nitro and sulfonic acid groups, which enhance its reactivity and versatility in various applications.

Properties

CAS No.

72139-03-8

Molecular Formula

C24H16N8O12S2

Molecular Weight

672.6 g/mol

IUPAC Name

5-nitro-2-[[(3E,5Z)-5-[(4-nitrophenyl)hydrazinylidene]-4,6-dioxo-3-[(4-sulfophenyl)hydrazinylidene]cyclohexen-1-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C24H16N8O12S2/c33-23-19(28-25-14-3-8-17(9-4-14)45(39,40)41)12-20(24(34)22(23)30-26-13-1-5-15(6-2-13)31(35)36)29-27-18-10-7-16(32(37)38)11-21(18)46(42,43)44/h1-12,25-26H,(H,39,40,41)(H,42,43,44)/b28-19+,29-27?,30-22+

InChI Key

JDRCEDCYPFHGEO-PQYOPJBZSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C\2/C(=O)C(=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=C2C(=O)C(=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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